Cas no 1155-03-9 (1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1:1))

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1:1) structure
1155-03-9 structure
Product Name:1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1:1)
CAS No:1155-03-9
MF:C15H22ClN3OS
MW:327.8726811409
CID:152991
PubChem ID:14386
Update Time:2025-04-19

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1:1)
    • 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1...
    • N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine,hydrochloride
    • 1,2-Ethanediamine, N-((4-methoxyphenyl)methyl)-N',N'-dimethyl-N-2-thiazolyl-, HCl
    • 1,2-Ethanediamine, N-((4-methoxyphenyl)methyl)-N',N'-dimethyl-N-2-thiazolyl-, monohydrochloride
    • 194-B
    • 2-((2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino)thiazole hydrochloride
    • 2-((2-(Dimethylamino)ethyl)-(p-methoxybenzyl)amino)thiazole monohydrochloride
    • N,N-Dimethyl-N'-(p-methoxybenzyl)-N'
    • Otodyne
    • Zolamine hydrochloride
    • Zolamine hydrochloride [USAN]
    • WL-291
    • UNII-C2B9CF1640
    • Q27275098
    • Wl 291
    • N,N-DIMETHYL-N'-2-THIAZOLYL-N'-P-METHOXYBENZYL-ETHYL-ENEDIAMINE HYDROCHLORIDE
    • D06376
    • Thiazole, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-, hydrochloride
    • N,N-Dimethyl-N'-(p-methoxybenzyl)-N'-(2-thiazolyl)-ethylenediamine monohydrochloride
    • C2B9CF1640
    • WI 291
    • N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride
    • ZOLAMINE HYDROCHLORIDE [MI]
    • Zolamine HCl
    • Zolamine hydrochloride (USAN)
    • 1155-03-9
    • SCHEMBL591872
    • CHEMBL2107697
    • DTXSID70151119
    • Inchi: 1S/C15H21N3OS.ClH/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13;/h4-8,11H,9-10,12H2,1-3H3;1H
    • InChI Key: GSDXPNOJFAITBE-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CN=C1N(CC1C=CC(=CC=1)OC)CCN(C)C

Computed Properties

  • Exact Mass: 327.11746
  • Monoisotopic Mass: 327.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 270
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.8A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.158
  • Melting Point: 167.5-167.8°
  • Boiling Point: 417.1°Cat760mmHg
  • Flash Point: 206.1°C
  • PSA: 28.6

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-thiazolyl-, hydrochloride(1:1) Related Literature

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd